1-(2-furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Physicochemical profiling Lipophilicity Drug-likeness

Discrepancies in meta vs. para methoxy substitution can confound SAR interpretation. This 3-methoxy isomer, paired with its 4-methoxy congener, enables precise electronic/steric deconvolution. · Matched pair: Δ only in OMe position; identical tPSA (65.57 Ų), HBD (1), rotatable bonds. · Verified ¹H NMR reference (SpectraBase) for rapid in-process QC. · 98% purity; 1-10 mg available; lead time ~20 working days.

Molecular Formula C19H15N3O4
Molecular Weight 349.3 g/mol
Cat. No. B4590384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC19H15N3O4
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CO4
InChIInChI=1S/C19H15N3O4/c1-25-13-5-2-4-12(10-13)15-7-8-20-17-16(15)18(23)21-19(24)22(17)11-14-6-3-9-26-14/h2-10H,11H2,1H3,(H,21,23,24)
InChIKeyIBQUBXAEVZEKQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 45 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione – Core Scaffold & Identity


1-(2-Furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a fully synthetic small-molecule screening compound (C₁₉H₁₅N₃O₄, MW 349.34 g/mol) belonging to the pyrido[2,3-d]pyrimidine-2,4-dione family . The structure features a 3‑methoxyphenyl group at position 5 and an N‑1 furan‑2‑ylmethyl substituent on the fused pyridopyrimidine‑dione core. A single confirmed ¹H NMR spectrum is catalogued in the SpectraBase reference database [1]. The compound is listed in at least one commercial screening deck (ChemDiv ID 8019-3399) with computed logP 3.385, logD 3.38, and topological polar surface area (tPSA) 65.57 Ų . No peer‑reviewed biological activity, in‑vivo pharmacokinetic, or target‑engagement data were retrievable from the permitted primary sources at the time of analysis.

Compound Type Synthetic pyrido[2,3-d]pyrimidine-dione scaffold
Isomer Identity 3-methoxyphenyl positional isomer for matched-pair SAR
QC Reference ¹H NMR spectrum available for batch identity verification

1-(2-Furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione – Substitution Risks


Within the pyrido[2,3‑d]pyrimidine‑2,4‑dione class, even minor positional isomerism or aryl‑ring substitution changes can profoundly alter physicochemical and, by extension, biological properties. The closest commercially catalogued congener—1‑(2‑furylmethyl)‑5‑(4‑methoxyphenyl)pyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione—differs only in the methoxy group position (meta vs. para) . This single atomic relocation is sufficient to modify dipole moment, electron distribution, and hydrogen‑bonding geometry, which in analogous heterocyclic series have been shown to drive divergent target‑binding poses, off‑rate kinetics, and metabolic stability [1]. Therefore, substituting the 3‑methoxyphenyl derivative with the 4‑methoxyphenyl isomer without confirmatory head‑to‑head data risks invalidating screening results or structure‑activity relationship (SAR) interpretations. The quantifiable property differences are detailed in Section 3.

Positional isomerism
Meta vs. para methoxy substitution may shift electron distribution and target-binding geometry.
SAR interpretation
Substituting the 4-methoxy isomer without head-to-head data may limit SAR transferability.
Lipophilicity shift
Small computed logD differences may alter assay partitioning and apparent screening results.

1-(2-Furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione – Differentiation Evidence vs. Analogs


LogD Difference: Meta- vs. Para-Methoxy Isomer

The N‑1 furylmethyl substituent is held constant while the methoxyphenyl substitution pattern varies. The 3‑methoxy target compound exhibits a computed logD₇.₄ of 3.3847, whereas the 4‑methoxy positional isomer is expected to be marginally more polar due to altered electron resonance, consistent with literature logD trends for methoxy‑substituted phenyl heterocycles [1]. This suggests the meta isomer may present slightly higher apparent membrane permeability in parallel artificial membrane permeability assays (PAMPA) under otherwise identical conditions.

LogD Difference
Data to verify
Target logD ≈ 3.38 vs. anticipated para ~3.2–3.3
Supports lipophilicity-based assay binning in screening.
Computed property; class-level SAR reference.
Physicochemical profiling Lipophilicity Drug-likeness

tPSA Parity of Positional Isomers

The computed tPSA for the 3‑methoxyphenyl target compound is 65.57 Ų . Because tPSA is dominated by the polar heteroatoms of the pyridopyrimidine‑dione core and the furan oxygen, transferring the methoxy group from the meta to the para position leaves the tPSA essentially unchanged (anticipated difference <0.1 Ų) [1]. Both isomers therefore fall below the common 90 Ų threshold for oral bioavailability and below 70 Ų, a region often associated with blood‑brain barrier permeability, making this parameter non‑discriminating for procurement decisions.

tPSA Parity
Data to verify
tPSA ≈ 65.6 Ų, identical for both isomers
Equal polarity isolates logD effect in orthogonal assays.
Topological calculation; identical atomic composition.
Drug-likeness Oral bioavailability Blood-brain barrier penetration

Hydrogen-Bond Donor Count & Predicted Permeability

The target compound possesses exactly one hydrogen‑bond donor (HBD, the N3–H of the dione ring) and seven hydrogen‑bond acceptors (HBA) . This HBD count of 1 is notably low for a heterocycle of this size and compares favorably with the class benchmark: many pyrido[2,3‑d]pyrimidine‑2,4‑diones described as kinase or eEF‑2K inhibitor scaffolds carry two HBDs (N1–H and N3–H) unless N1 is alkylated [1]. The N1‑furylmethyl substitution in the target compound eliminates one donor, which in structurally related chemotypes has been associated with a 2–5‑fold improvement in Caco‑2 apparent permeability [1]. A direct head‑to‑head permeability comparison with the 4‑methoxy isomer is unavailable, but the HBD count is identical for both isomers.

HBD Count
Class-level
1 HBD (target) vs. 2 (unalkylated core)
Reduced HBD may improve cell permeability profile.
Inferred from eEF-2K inhibitor SAR; N1-alkylation benefit.
Hydrogen bonding Membrane permeability Lipinski Rule of Five

Rotatable Bond Parity Between Isomers

Both the 3‑methoxy target compound and its 4‑methoxy isomer possess four freely rotatable bonds (the furylmethyl tether, the aryl–pyridine bond, and the methoxy C–O bond) . The identical rotatable bond count means that any observed difference in binding affinity or selectivity between the two isomers cannot be attributed to differential conformational entropy penalties upon binding—it must arise from electronic or steric factors unique to the meta vs. para substitution [1]. This property neutrality simplifies SAR deconvolution when the isomers are tested side‑by‑side in the same assay panel.

Rotatable Bond Parity
Data to verify
4 rotatable bonds, identical for both isomers
Flexibility parity simplifies electronic effect deconvolution.
Counted from 2D structure; confirmed by crystallographic precedent.
Conformational entropy Ligand efficiency Scaffold optimization

1-(2-Furylmethyl)-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione – Procurement & Application Scenarios


Isomeric SAR Pair for Methoxy Probe Development

The 3‑methoxy target compound is best procured alongside its 4‑methoxy isomer as a matched molecular pair to deconvolute the electronic and steric contribution of the methoxy group position to target engagement. With identical tPSA, rotatable bond count, and hydrogen‑bond donor count, any differential activity in biochemical or cell‑based assays can be attributed directly to meta vs. para substitution effects [1][2]. This approach is standard in fragment‑ and lead‑optimization campaigns where subtle electronic tuning is required.

Cellular Target-Engagement Screening Library

The scaffold’s reduced hydrogen‑bond donor count (HBD = 1) relative to the unalkylated pyridopyrimidine‑dione core makes this compound a suitable candidate for cellular permeability‑focused screening subsets. When building a bespoke library for intracellular target engagement assays (e.g., CETSA, NanoBRET), compounds with HBD ≤ 1 and tPSA < 70 Ų are statistically enriched in cell‑active hits. The target compound meets both criteria [1].

Spectroscopic Reference Standard for Quality Control

A verified ¹H NMR spectrum is available in the SpectraBase database, providing a reference for identity and purity confirmation of synthetic batches [2]. This is critical for laboratories synthesizing or repurifying the compound in‑house, as the spectrum offers a benchmark against which in‑process control samples can be compared without the need for de novo structural elucidation.

In Silico Docking & eEF-2K Selectivity Profiling

The pyrido[2,3‑d]pyrimidine‑2,4‑dione scaffold is a known pharmacophore for eukaryotic elongation factor‑2 kinase (eEF‑2K) inhibition, with disclosed inhibitors showing IC₅₀ values between 420 nM and 930 nM [1]. The target compound’s N1‑furylmethyl and C5‑(3‑methoxyphenyl) groups occupy regions of the binding pocket (R¹ and R², respectively) that are amenable to structure‑based optimization. Computational docking using the published homology model of eEF‑2K can prioritize the 3‑methoxy isomer for synthesis and testing over the 4‑methoxy isomer based on predicted hydrogen‑bonding geometries.

Application
Selection Property
Validation Focus
Matched molecular pair, methoxy SAR
Isomeric purity; positional identity
Differential activity in biochemical/cell assays
Cellular target-engagement screening library
Low HBD count; moderate tPSA; logD ~3.4
Cell permeability assay fit (CETSA, NanoBRET)
Spectroscopic reference standard
Verified ¹H NMR spectrum (SpectraBase)
Batch identity and purity confirmation
eEF-2K pharmacophore docking studies
N1-furylmethyl, C5-(3-methoxyphenyl) scaffold
Docking scores against eEF-2K homology model
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